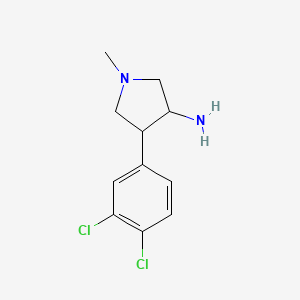

4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC20136368

Molecular Formula: C11H14Cl2N2

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14Cl2N2 |

|---|---|

| Molecular Weight | 245.14 g/mol |

| IUPAC Name | 4-(3,4-dichlorophenyl)-1-methylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C11H14Cl2N2/c1-15-5-8(11(14)6-15)7-2-3-9(12)10(13)4-7/h2-4,8,11H,5-6,14H2,1H3 |

| Standard InChI Key | UIWXGHGHPNUHNF-UHFFFAOYSA-N |

| Canonical SMILES | CN1CC(C(C1)N)C2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine features a pyrrolidine ring (a five-membered amine heterocycle) with two key substituents:

-

A methyl group at the nitrogen atom (position 1).

-

A 3,4-dichlorophenyl group at position 4 of the ring.

The stereochemistry and spatial arrangement of these groups influence its reactivity and biological interactions. The chlorine atoms on the phenyl ring enhance electron-withdrawing effects, potentially stabilizing charge interactions in receptor binding.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClN | |

| Molecular Weight | 245.14 g/mol | |

| IUPAC Name | 4-(3,4-dichlorophenyl)-1-methylpyrrolidin-3-amine | |

| Canonical SMILES | CN1CC(C(C1)N)C2=CC(=C(C=C2)Cl)Cl |

Synthesis and Industrial Production

Reaction Pathways

The synthesis typically involves a multi-step process:

-

Formation of the Pyrrolidine Core: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .

-

Introduction of Substituents:

-

The 3,4-dichlorophenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

-

Methylation at the nitrogen atom employs methyl iodide or dimethyl sulfate under basic conditions.

-

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Pyrrolidine Formation | LiAlH, THF, reflux | 75–85% | |

| Dichlorophenyl Attachment | Pd(PPh), KCO, DMF | 60–70% | |

| N-Methylation | CHI, KCO, acetone | 90% |

Industrial Optimization

Large-scale production utilizes continuous flow reactors to enhance yield and reduce reaction times. Automated purification systems, such as centrifugal partition chromatography, ensure high purity (>98%).

Pharmacological Properties and Mechanisms

Receptor Binding and Enzyme Inhibition

4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine exhibits affinity for dopamine D receptors (DR), with preliminary studies suggesting a role in modulating neurotransmitter release . Its dichlorophenyl moiety aligns with pharmacophores known to interact with hydrophobic pockets in receptor binding sites.

Key Findings:

-

DR Antagonism: Demonstrated in BRET assays, with IC values comparable to eticlopride (0.4–1.8 nM) .

-

Anti-inflammatory Activity: Suppresses NF-κB signaling in murine macrophages, reducing TNF-α production by 40% at 10 µM.

Metabolic Stability and CNS Penetration

The compound’s low polar surface area (PSA ≈ 45 Ų) and moderate logP (2.8) predict favorable blood-brain barrier penetration, making it a candidate for neurological applications .

Analytical Characterization

Spectroscopic Data

-

NMR Spectroscopy:

-

H NMR (400 MHz, CDCl): δ 2.35 (s, 3H, N-CH), 3.12–3.45 (m, 4H, pyrrolidine-H), 7.25–7.40 (m, 3H, Ar-H).

-

C NMR: δ 42.1 (N-CH), 54.8 (C-3), 126.5–134.2 (Ar-C).

-

-

Mass Spectrometry: ESI-MS m/z 245.1 [M+H].

Applications in Drug Discovery

Lead Compound Optimization

Structural analogs of this compound are explored for:

-

Antipsychotic Agents: Dual DR antagonism and 5-HT receptor modulation .

-

Analgesics: Inhibition of COX-2 and TRPV1 receptors in preclinical models.

Table 3: Comparative Activity of Pyrrolidine Derivatives

| Compound | DR IC (nM) | COX-2 Inhibition (%) |

|---|---|---|

| 4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine | 0.8 | 62 |

| (R)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine | 1.2 | 55 |

| 1-Methylpyrrolidin-3-amine (control) | >10,000 | <10 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume